molecular formula C8H11NO4S2 B8414231 2-(Ethylsulfonyl)benzenesulfonamide

2-(Ethylsulfonyl)benzenesulfonamide

Cat. No.: B8414231
M. Wt: 249.3 g/mol
InChI Key: JGFUXOJZXVHGSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethylsulfonyl)benzenesulfonamide is a benzenesulfonamide derivative featuring an ethylsulfonyl (-SO₂C₂H₅) substituent at the ortho position of the benzene ring. The ethylsulfonyl group is a critical functional moiety known to influence solubility, reactivity, and biological activity, particularly in herbicidal sulfonylureas like sulfosulfuron and rimsulfuron .

Properties

Molecular Formula

C8H11NO4S2

Molecular Weight

249.3 g/mol

IUPAC Name

2-ethylsulfonylbenzenesulfonamide

InChI

InChI=1S/C8H11NO4S2/c1-2-14(10,11)7-5-3-4-6-8(7)15(9,12)13/h3-6H,2H2,1H3,(H2,9,12,13)

InChI Key

JGFUXOJZXVHGSY-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1S(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects and Functional Groups

The table below highlights key differences between 2-(Ethylsulfonyl)benzenesulfonamide and structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Primary Application Key Properties
This compound -SO₂C₂H₅ (ortho), -SO₂NH₂ (para) C₈H₁₁NO₄S₂ ~265.3 (estimated) Agrochemical intermediates Likely high thermal stability; herbicidal activity via acetolactate synthase inhibition
Ethyl 2-(aminosulfonyl)benzoate -SO₂NH₂ (ortho), -CO₂C₂H₅ (para) C₉H₁₁NO₄S 253.25 Synthetic intermediate White solid; used in heterocyclic compound synthesis
4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide Complex pyrrolinone-carboxamidoethyl C₁₇H₂₁N₃O₄S 351.42 Pharmaceutical (Glimepiride intermediate) White solid; targets sulfonylurea receptors in diabetes treatment
Sulfosulfuron Imidazopyridine-3-sulfonamide, ethylsulfonyl C₁₆H₁₈N₆O₇S₂ 470.48 Herbicide Inhibits plant acetolactate synthase; high selectivity in weed control
Methyl 2-(benzenesulfonamido)acetate -SO₂NH₂ (ortho), -CO₂CH₃ (side chain) C₉H₁₁NO₄S 245.25 Biological activity studies Crystalline solid; forms hydrogen-bonded chains

Structural and Functional Comparisons

Agrochemical Relevance Sulfosulfuron and Rimsulfuron: These herbicides share the ethylsulfonyl group with this compound, which is critical for binding to acetolactate synthase in plants. The ethylsulfonyl moiety enhances lipophilicity, improving membrane permeability in target weeds . Contrast with Ethyl 2-(aminosulfonyl)benzoate: Replacing the ethylsulfonyl group with an ethoxycarbonyl (-CO₂C₂H₅) reduces herbicidal activity but increases versatility in synthesizing heterocycles, as seen in methyl 2-(benzenesulfonamido)acetate .

Pharmaceutical Applications The Glimepiride intermediate () demonstrates how sulfonamide derivatives with complex substituents (e.g., pyrrolinone-carboxamidoethyl) are tailored for human sulfonylurea receptor binding, contrasting with the agrochemical focus of ethylsulfonyl analogs .

Physical and Crystallographic Properties Crystal Packing: Compounds like 4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide () exhibit monoclinic crystal systems with extensive hydrogen bonding (C–H···O, N–H···O), influencing melting points and stability. Similar interactions likely govern the solubility and stability of this compound . Thermal Stability: The ethylsulfonyl group’s electron-withdrawing nature may increase thermal stability compared to ethoxycarbonyl or aminosulfonyl analogs, as inferred from herbicidal sulfonylureas .

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